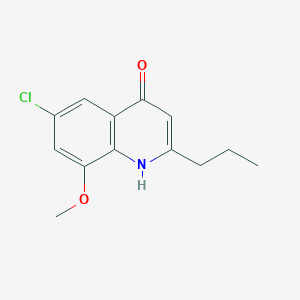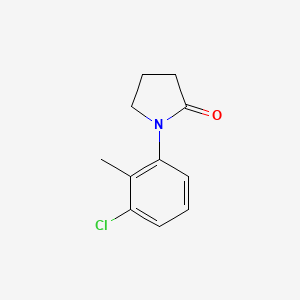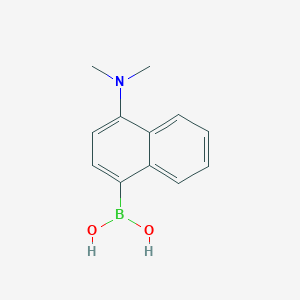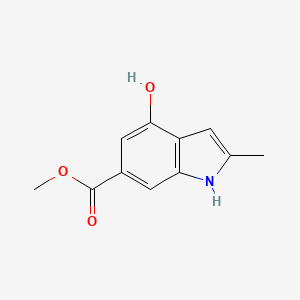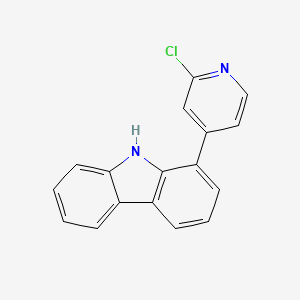
2,4-Dinitro-alpha-(trifluoromethyl)benzyl Alcohol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dinitro-alpha-(trifluoromethyl)benzyl Alcohol is an organic compound characterized by the presence of nitro groups at the 2 and 4 positions, a trifluoromethyl group at the alpha position, and a benzyl alcohol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dinitro-alpha-(trifluoromethyl)benzyl Alcohol typically involves multi-step organic reactions. One common method includes the nitration of alpha-(trifluoromethyl)benzyl alcohol to introduce nitro groups at the 2 and 4 positions. This process requires careful control of reaction conditions, such as temperature and the use of nitrating agents like nitric acid and sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Dinitro-alpha-(trifluoromethyl)benzyl Alcohol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) is often used for the reduction of nitro groups.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products
Oxidation: Formation of 2,4-dinitro-alpha-(trifluoromethyl)benzaldehyde or 2,4-dinitro-alpha-(trifluoromethyl)benzoic acid.
Reduction: Formation of 2,4-diamino-alpha-(trifluoromethyl)benzyl Alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2,4-Dinitro-alpha-(trifluoromethyl)benzyl Alcohol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly for its unique functional groups that may impart specific pharmacological properties.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2,4-Dinitro-alpha-(trifluoromethyl)benzyl Alcohol involves its interaction with molecular targets through its functional groups. The nitro groups can participate in redox reactions, while the trifluoromethyl group can influence the compound’s lipophilicity and metabolic stability. These interactions can affect various biochemical pathways and molecular targets, making the compound of interest for further study.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dinitrobenzyl Alcohol: Lacks the trifluoromethyl group, which may result in different chemical and biological properties.
Alpha-(trifluoromethyl)benzyl Alcohol:
2,4-Dinitro-alpha-(methyl)benzyl Alcohol: Similar structure but with a methyl group instead of a trifluoromethyl group, leading to different chemical behavior.
Uniqueness
2,4-Dinitro-alpha-(trifluoromethyl)benzyl Alcohol is unique due to the combination of nitro and trifluoromethyl groups, which impart distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research applications and distinguishes it from other similar compounds.
Propriétés
Formule moléculaire |
C8H5F3N2O5 |
|---|---|
Poids moléculaire |
266.13 g/mol |
Nom IUPAC |
1-(2,4-dinitrophenyl)-2,2,2-trifluoroethanol |
InChI |
InChI=1S/C8H5F3N2O5/c9-8(10,11)7(14)5-2-1-4(12(15)16)3-6(5)13(17)18/h1-3,7,14H |
Clé InChI |
NSFGBBGXGZHKHT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


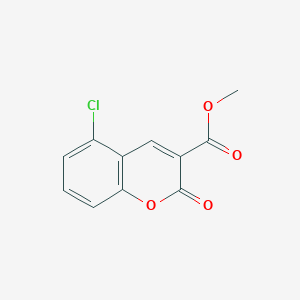

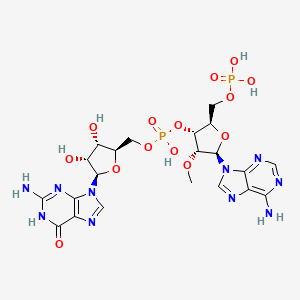
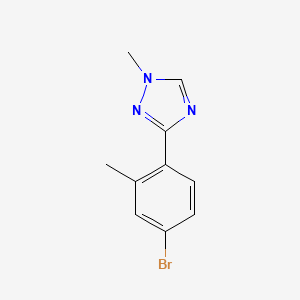
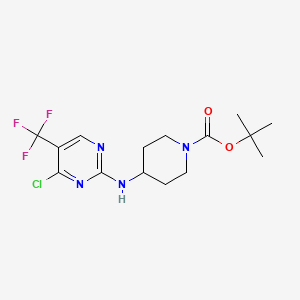
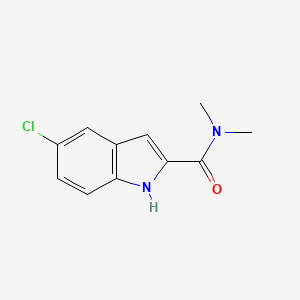
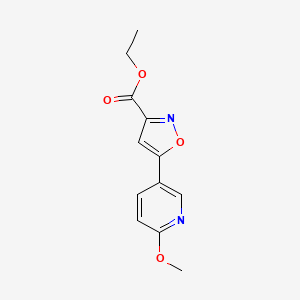
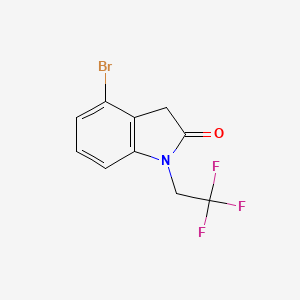
![3-[(2-Methoxybenzyl)oxy]piperidine hydrochloride](/img/structure/B13710685.png)
